![molecular formula C12H20N2O4 B2375280 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide CAS No. 899730-48-4](/img/structure/B2375280.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide
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Description
Scientific Research Applications
1. Medicinal Chemistry and Pharmacology
- 5-HT1A Receptor Agonists : Compounds derived from N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide have been synthesized and evaluated as potent and selective 5-HT1A receptor agonists, exhibiting potential neuroprotective activity and antinociceptive effects, suggesting a new strategy for pain control (Franchini et al., 2017).
- Alpha-1 Adrenoceptor Antagonists : Structural derivatives of the compound have shown promise as alpha-1 receptor antagonists, with potential implications in developing more selective ligands for α1 or 5-HT1AR (Franchini et al., 2014).
- Sigma Receptor Ligands : Certain derivatives have shown high affinity and selectivity for sigma receptors, indicating potential as sigma receptor ligands with implications in opioid modulation (Franchini et al., 2016).
2. Organic Synthesis and Material Science
- Synthesis of Vic-Dioximes : The synthesis of vic-dioxime ligands containing the 1,4-dioxaspiro[4.5]decan moiety has been achieved, leading to the formation of various metal complexes. These findings could be relevant in coordination chemistry and material science (Canpolat & Kaya, 2004).
- Biolubricant Development : Derivatives of 1,4-dioxaspiro[4.5]decan have been synthesized from oleic acid, showing potential as biolubricant candidates, demonstrating the versatility of this compound in green chemistry applications (Kurniawan et al., 2017).
3. Physical Chemistry
- Phase Equilibria Studies : Research on 1,4-dioxaspiro[4.5]decane derivatives has explored their solubility in sustainable solvents, offering insights into liquid-liquid and solid-liquid equilibrium, relevant for designing alternative reactions and extraction processes (Melo et al., 2012).
properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-methyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-13-10(15)11(16)14-7-9-8-17-12(18-9)5-3-2-4-6-12/h9H,2-8H2,1H3,(H,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGCKOBSNOOIIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1COC2(O1)CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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